Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring system. It contains an ethyl ester group (C2H5COO-) and substituents at positions 4 and 2 of the pyrrole ring. This compound is of interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:
Condensation Reaction:
Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.
Chemical Reactions Analysis
Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:
Oxidation: Oxidation of the pyrrole ring or the alkyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.
Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to carboxylic acids or other oxidized derivatives.
- Reduction could yield the corresponding alcohol.
- Substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.
Materials Science: Exploring its use in organic electronics or sensors.
Natural Product Synthesis: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |
InChI Key |
PLQOBRLVLOVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNC(=C1C(=O)OCC)CC |
Origin of Product |
United States |
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